Cas no 60169-56-4 (3-(3,4-Dimethoxyphenyl)sulfanylpropanoic Acid)
3-(3,4-Dimethoxyphenyl)sulfanylpropanoic Acid Chemical and Physical Properties
Names and Identifiers
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- Propanoic acid, 3-[(3,4-dimethoxyphenyl)thio]-
- 3-(3,4-dimethoxyphenyl)sulfanylpropanoic acid
- 3-(3,4-Dimethoxyphenyl)sulfanylpropanoic Acid
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- MDL: MFCD11585775
Computed Properties
- Exact Mass: 242.06132
Experimental Properties
- PSA: 55.76
3-(3,4-Dimethoxyphenyl)sulfanylpropanoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B432068-10mg |
3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic Acid |
60169-56-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B432068-50mg |
3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic Acid |
60169-56-4 | 50mg |
$ 135.00 | 2022-06-07 | ||
| TRC | B432068-100mg |
3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic Acid |
60169-56-4 | 100mg |
$ 210.00 | 2022-06-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1333199-100mg |
3-[(3,4-dimethoxyphenyl)sulfanyl]propanoic acid |
60169-56-4 | 95% | 100mg |
¥1007.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1333199-250mg |
3-[(3,4-dimethoxyphenyl)sulfanyl]propanoic acid |
60169-56-4 | 95% | 250mg |
¥1814.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1333199-1g |
3-[(3,4-dimethoxyphenyl)sulfanyl]propanoic acid |
60169-56-4 | 95% | 1g |
¥4524.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1333199-5g |
3-[(3,4-dimethoxyphenyl)sulfanyl]propanoic acid |
60169-56-4 | 95% | 5g |
¥12625.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1333199-10g |
3-[(3,4-dimethoxyphenyl)sulfanyl]propanoic acid |
60169-56-4 | 95% | 10g |
¥19645.00 | 2024-05-07 | |
| Enamine | EN300-83068-0.05g |
3-[(3,4-dimethoxyphenyl)sulfanyl]propanoic acid |
60169-56-4 | 95.0% | 0.05g |
$65.0 | 2025-02-20 | |
| Enamine | EN300-83068-0.1g |
3-[(3,4-dimethoxyphenyl)sulfanyl]propanoic acid |
60169-56-4 | 95.0% | 0.1g |
$97.0 | 2025-02-20 |
3-(3,4-Dimethoxyphenyl)sulfanylpropanoic Acid Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 3-(3,4-Dimethoxyphenyl)sulfanylpropanoic Acid
Introduction to 3-(3,4-Dimethoxyphenyl)sulfanylpropanoic Acid (CAS No: 60169-56-4)
3-(3,4-Dimethoxyphenyl)sulfanylpropanoic Acid, identified by the Chemical Abstracts Service Number (CAS No) 60169-56-4, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a sulfanyl group attached to a propanoic acid backbone with a dimethoxyphenyl moiety, has garnered attention due to its structural uniqueness and potential biological activities. The presence of both aromatic and sulfanyl functional groups makes it a versatile scaffold for further chemical modifications and biological evaluations.
The dimethoxyphenyl substituent in 3-(3,4-Dimethoxyphenyl)sulfanylpropanoic Acid contributes to its distinct electronic and steric properties, which can influence its interactions with biological targets. This feature has been exploited in the design of molecules with enhanced binding affinity and selectivity. Recent studies have highlighted the importance of such aromatic sulfanyl compounds in the development of novel therapeutic agents, particularly in the areas of inflammation modulation and metabolic regulation.
In the context of modern drug discovery, the synthesis and characterization of 3-(3,4-Dimethoxyphenyl)sulfanylpropanoic Acid have been facilitated by advances in organic synthesis techniques. The compound can be accessed through multi-step reactions involving sulfanylation and functional group transformations. The precision of these synthetic routes ensures high purity and yield, which are critical for subsequent biological testing. The use of modern spectroscopic methods such as NMR, mass spectrometry, and X-ray crystallography has further enhanced the understanding of its molecular structure and conformation.
One of the most compelling aspects of 3-(3,4-Dimethoxyphenyl)sulfanylpropanoic Acid is its potential as a lead compound for drug development. Initial pharmacological screenings have revealed promising activities in models of oxidative stress and inflammation. These findings are particularly relevant given the increasing prevalence of chronic inflammatory diseases worldwide. The sulfanyl group, in particular, has been shown to modulate enzyme activity by interacting with specific residues in protein active sites. This interaction can lead to altered enzyme kinetics, which may translate into therapeutic benefits.
Moreover, the dimethoxyphenyl moiety contributes to the lipophilicity of the molecule, making it more likely to cross biological membranes. This property is crucial for oral bioavailability, a key factor in drug efficacy. Computational modeling studies have been employed to predict the binding modes of 3-(3,4-Dimethoxyphenyl)sulfanylpropanoic Acid with target proteins. These studies provide valuable insights into how structural modifications can enhance binding affinity and selectivity. Such computational approaches are increasingly integral to drug design pipelines, enabling rapid screening of large libraries of compounds.
Recent advancements in biocatalysis have also opened new avenues for the synthesis and derivatization of 3-(3,4-Dimethoxyphenyl)sulfanylpropanoic Acid. Enzymatic methods offer high selectivity and mild reaction conditions, reducing the environmental impact of chemical synthesis. Additionally, biocatalytic approaches can generate complex molecular architectures that are difficult to achieve through traditional organic synthesis. These innovations align with global trends toward sustainable chemistry practices.
The biological evaluation of 3-(3,4-Dimethoxyphenyl)sulfanylpropanoic Acid has revealed intriguing interactions with cellular pathways involved in inflammation and metabolism. For instance, studies have shown that derivatives of this compound can inhibit lipoxygenase enzymes, which play a critical role in inflammatory responses. By modulating these pathways, 3-(3,4-Dimethoxyphenyl)sulfanylpropanoic Acid and its analogs may offer therapeutic benefits in conditions such as arthritis and atherosclerosis.
In conclusion, 3-(3,4-Dimethoxyphenyl)sulfanylpropanoic Acid (CAS No: 60169-56-4) represents a promising candidate for further development in pharmaceutical applications. Its unique structural features combined with recent advances in synthetic chemistry and computational biology position it as a valuable scaffold for drug discovery efforts aimed at addressing chronic inflammatory diseases. As research continues to uncover new biological activities and synthetic strategies for this compound, 3-(3,4-Dimethoxyphenyl)sulfanylpropanoic Acid is poised to make significant contributions to medicinal chemistry.
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